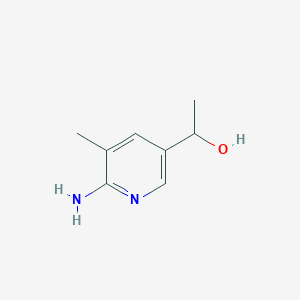
1-(6-Amino-5-methylpyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-5-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methyl group at the 5th position, and an ethanol group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine.
Reduction: The nitrile group of 3-cyanopyridine is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Methylation: The resulting 6-aminopyridine is then methylated at the 5th position using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: Finally, the compound is hydroxylated at the 3rd position using a suitable oxidizing agent like sodium borohydride (NaBH4) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Amino-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(6-Amino-5-methylpyridin-3-yl)acetic acid.
Reduction: 1-(6-Amino-5-methylpyridin-3-yl)ethanamine.
Substitution: 1-(6-Amino-5-methylpyridin-3-yl)acetamide.
Applications De Recherche Scientifique
1-(6-Amino-5-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Amino-5-methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(6-Amino-5-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(6-Amino-5-methylpyridin-3-yl)propane: Similar structure but with a propane group instead of an ethanol group.
Uniqueness
1-(6-Amino-5-methylpyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts specific chemical and biological properties. The combination of the amino, methyl, and ethanol groups in the pyridine ring makes this compound a versatile intermediate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(6-amino-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3,(H2,9,10) |
Clé InChI |
HIYUHWHFIXHASK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)


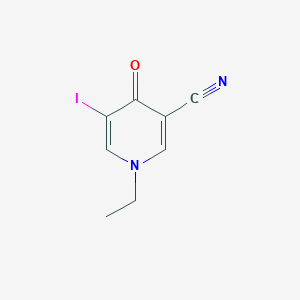
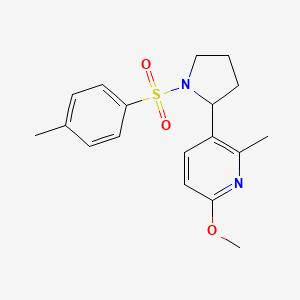
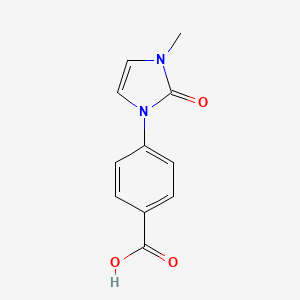
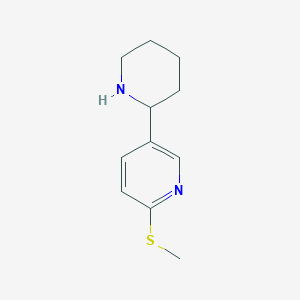

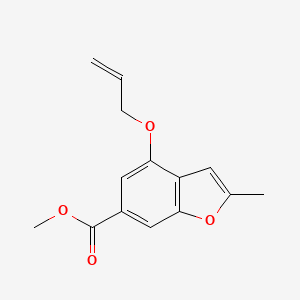

![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)



